molecular formula C9H9NO4S B11510570 2-(Ethylsulfanyl)-4-nitrobenzoic acid

2-(Ethylsulfanyl)-4-nitrobenzoic acid

Cat. No.: B11510570
M. Wt: 227.24 g/mol
InChI Key: WQYAONRUQVQXHA-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4-nitrobenzoic acid is an organic compound that features both an ethylsulfanyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-4-nitrobenzoic acid typically involves the nitration of 2-(ethylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(Ethylsulfanyl)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the electrophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4-nitrobenzoic acid depends on its chemical structure and the specific biological or chemical context in which it is used. The nitro group can participate in redox reactions, while the ethylsulfanyl group can interact with various molecular targets. These interactions can modulate biological pathways and influence the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)-4-nitrobenzoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    2-(Ethylsulfanyl)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    4-Nitrobenzoic acid: Lacks the ethylsulfanyl group.

Uniqueness

2-(Ethylsulfanyl)-4-nitrobenzoic acid is unique due to the presence of both the ethylsulfanyl and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

2-ethylsulfanyl-4-nitrobenzoic acid

InChI

InChI=1S/C9H9NO4S/c1-2-15-8-5-6(10(13)14)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

WQYAONRUQVQXHA-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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